Artemetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimalarial Properties

Artemetin, a natural compound found in the Artemisia annua plant, is best known for its potent antimalarial activity. Scientific research has extensively explored this property, demonstrating its effectiveness against various Plasmodium species that cause malaria []. Artemetin's mechanism of action involves disrupting the parasite's heme detoxification process, leading to the accumulation of toxic heme molecules and ultimately parasite death []. This makes it a valuable tool in combating malaria, particularly in regions with drug-resistant Plasmodium strains.

Many studies have investigated artemetin's efficacy in combination with other antimalarial drugs, forming the basis for the highly successful Artemisinin-combination therapies (ACTs) []. These combination therapies help delay the emergence of resistance and improve treatment outcomes.

Anticancer Properties

Beyond malaria, scientific research is exploring the potential of artemetin for cancer treatment. Studies suggest that artemetin exhibits antiproliferative effects on various cancer cell lines, potentially by inducing cell death through multiple pathways [].

Research is ongoing to elucidate the exact mechanisms behind artemetin's anticancer properties. Some studies suggest it might target cancer stem cells, which are crucial for tumor growth and recurrence []. Additionally, artemetin might enhance the effectiveness of conventional cancer therapies like radiation and chemotherapy [].

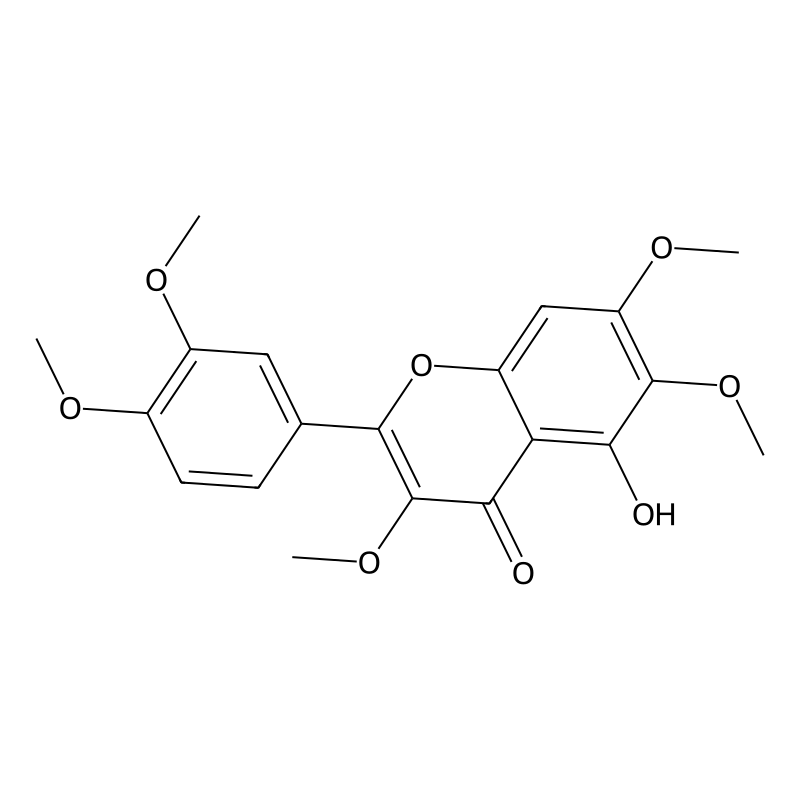

Artemetin is a naturally occurring flavonoid, specifically classified as a 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone. It is primarily found in various medicinal plants, particularly in species belonging to the Asteraceae family such as Artemisia annua and Chrysanthemum. The chemical formula of artemetin is C20H20O8, and it exhibits a complex structure characterized by multiple methoxy groups that contribute to its bioactivity and solubility properties .

Artemetin exhibits a range of biological activities:

- Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Artemetin has been reported to reduce inflammation markers in various biological models.

- Anticancer Properties: Studies have shown that artemetin can inhibit the proliferation of cancer cells, particularly HeLa cells, by inducing apoptosis and blocking cell migration. Its interaction with filamin proteins has also been implicated in disrupting cytoskeletal organization in cancer cells .

- Hypotensive Effects: Artemetin has been observed to influence vascular activity and plasma enzyme levels related to blood pressure regulation .

Artemetin can be extracted from natural sources or synthesized through chemical methods. The extraction typically involves:

- Solvent Extraction: Using solvents like ethanol or methanol to isolate artemetin from plant materials.

- Chromatography: High-performance liquid chromatography (HPLC) is often employed for purification.

Synthetic approaches may involve:

- Prenylation: Adding prenyl groups to enhance bioactivity.

- Chemical Modifications: Altering functional groups to improve solubility or stability.

These methods allow for the production of both natural and modified forms of artemetin for research and therapeutic applications .

Artemetin's diverse biological activities make it suitable for various applications:

- Pharmaceuticals: As a potential therapeutic agent for conditions like cancer and inflammation.

- Nutraceuticals: Incorporated into dietary supplements due to its antioxidant properties.

- Cosmetics: Used in formulations aimed at reducing oxidative stress on the skin.

Research continues into its potential use in drug development and functional foods .

Interaction studies have highlighted artemetin's ability to bind with specific proteins involved in cellular processes. Notably, it interacts with filamin A and B, affecting cytoskeletal dynamics and potentially influencing cancer cell behavior. These interactions are being explored using advanced techniques such as mass spectrometry and proteomics to understand the mechanisms underlying its biological effects .

Artemetin shares structural similarities with several other flavonoids but stands out due to its specific methoxy substitutions and biological activities. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Flavonoid with hydroxyl groups | Known for strong antioxidant properties |

| Eupatilin | Prenylated flavonoid | Exhibits significant anticancer activity |

| Luteolin | Flavonoid with hydroxyl substitutions | Anti-inflammatory effects |

| Hesperidin | Glycoside form of hesperetin | Cardiovascular benefits |

Artemetin's unique combination of methoxy groups enhances its solubility and bioactivity compared to these compounds, making it a subject of interest for further pharmacological studies .

Artemetin possesses the systematic nomenclature 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one according to International Union of Pure and Applied Chemistry conventions [1] [2]. The compound is assigned Chemical Abstracts Service Registry Number 479-90-3 and carries PubChem Compound Identifier 5320351 [1]. Multiple synonymous designations exist in the scientific literature, including artemitin, artemisetin, and erianthin [1] [2]. The compound is also recognized by the systematic name 5-hydroxy-3,3',4',6,7-pentamethoxyflavone, which emphasizes its pentamethoxylated flavonoid structure [1] [3].

The molecular formula of artemetin is established as C₂₀H₂₀O₈, indicating a composition of twenty carbon atoms, twenty hydrogen atoms, and eight oxygen atoms [1] [2]. This formula corresponds to a molecular weight of 388.4 grams per mole, with an exact mass of 388.11581759 daltons [1]. The International Chemical Identifier Key for artemetin is RIGYMJVFEJNCKD-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound [1] [2]. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC [1].

Artemetin belongs to the chemical classification of flavonoids, specifically categorized as a 7-O-methylated flavonoid [4]. Within the LIPID MAPS classification system, it is designated as a polyketide in the flavones and flavonols subcategory [1]. The compound exhibits characteristics of both flavonoids and ethers due to its multiple methoxy substituents [1].

Three-Dimensional Conformational Analysis

The three-dimensional molecular geometry of artemetin demonstrates characteristic features of flavonoid compounds with significant structural implications for its chemical behavior. The compound adopts a planar or near-planar configuration typical of flavonoid structures, which facilitates π-electron delocalization across the aromatic ring systems [5] [6]. The chromone backbone, consisting of the benzopyran core structure, provides the fundamental framework for the molecule's spatial arrangement [5].

Computational analysis reveals that artemetin possesses six rotatable bonds, primarily associated with the methoxy substituents [1]. This rotational flexibility allows for multiple conformational states, particularly around the methoxy groups attached to positions 3, 6, 7, 3', and 4' of the flavonoid backbone [1] [2]. The topological polar surface area measures 92.7 square angstroms, indicating moderate polarity distribution across the molecular surface [1].

The molecular complexity factor of 591 reflects the intricate arrangement of functional groups and the extensive substitution pattern [1]. The absence of defined stereocenter counts (zero for both defined and undefined atom stereocenters) confirms the achiral nature of the molecule [1]. The compound maintains a formal charge of zero, indicating electronic neutrality in its ground state [1].

The heavy atom count of 28 atoms provides insight into the molecular density and spatial requirements for the compound [1]. Conformational analysis suggests that the hydroxyl group at position 5 and the carbonyl group at position 4 can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformational arrangements [5] [6]. This intramolecular interaction pattern influences the overall molecular geometry and affects the compound's spectroscopic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of artemetin through both proton and carbon-13 analyses. The ¹³C Nuclear Magnetic Resonance spectrum has been documented using Varian XL-100 instrumentation, providing comprehensive carbon environment characterization [1]. The flavonoid structure of artemetin results in characteristic chemical shift patterns that reflect the electron-rich aromatic systems and the various substitution patterns [7] [8].

The carbon-13 spectrum exhibits signals consistent with the chromone backbone structure, with the carbonyl carbon at position 4 appearing in the typical ketone region between 170-185 parts per million [9] [10]. Aromatic carbons of the benzopyran system and the substituted phenyl ring display chemical shifts in the range of 125-150 parts per million, characteristic of aromatic carbon environments [9] [11] [10]. The methoxy carbon atoms generate distinct signals in the aliphatic region, typically appearing between 55-65 parts per million due to their attachment to electronegative oxygen atoms [9] [10].

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns for the methoxy groups, aromatic protons, and the hydroxyl functionality. The five methoxy groups present in artemetin generate distinct singlet signals in the aliphatic region, typically appearing between 3.8-4.0 parts per million [7] [8]. Aromatic protons of the benzene rings display chemical shifts in the range of 6.5-8.0 parts per million, with coupling patterns reflective of the substitution patterns on both the A and B rings [7] [8]. The hydroxyl proton at position 5 typically appears as a broad signal due to hydrogen bonding interactions and potential exchange phenomena [7] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of artemetin reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 388, corresponding to the intact molecular ion [M]⁺ [1] [7]. This molecular ion peak serves as the base peak in the electron ionization mass spectrum, indicating relatively high stability of the molecular ion under standard ionization conditions [1].

The second highest intensity peak occurs at mass-to-charge ratio 373, representing a loss of 15 mass units from the molecular ion [1]. This fragmentation pattern corresponds to the loss of a methyl radical (CH₃- ) from one of the methoxy substituents, a characteristic fragmentation pathway for methoxylated aromatic compounds [12] [13]. The loss of methyl groups from methoxy substituents represents a common fragmentation mechanism in flavonoid mass spectrometry due to the relatively weak carbon-oxygen bonds in these functional groups [12] [13].

Additional fragmentation patterns include peaks at mass-to-charge ratios that correspond to successive losses of methoxy groups and formation of stable aromatic fragment ions [12] [13]. The fragmentation behavior reflects the stability of the chromone backbone and the relative ease of methoxy group elimination under electron ionization conditions [12] [13]. These fragmentation patterns serve as diagnostic tools for structural identification and differentiation from other closely related flavonoid compounds [12] [13].

Infrared Absorption Profile

Infrared spectroscopic analysis of artemetin demonstrates characteristic absorption bands that confirm the presence of specific functional groups and structural features. The hydroxyl group at position 5 generates a distinct absorption band at 3100 cm⁻¹, indicating the presence of an intramolecularly hydrogen-bonded phenolic hydroxyl group [14]. This frequency is characteristic of hydroxyl groups engaged in hydrogen bonding interactions, which is consistent with the potential for intramolecular hydrogen bonding between the 5-hydroxyl and the 4-carbonyl groups in flavonoid structures [15] [16].

The carbonyl stretching vibration appears at 1763 cm⁻¹, reflecting the conjugated ketone functionality at position 4 of the chromone ring system [14] [15] [17]. This frequency is characteristic of α,β-unsaturated ketones in flavonoid compounds, where the carbonyl group is conjugated with the aromatic system, resulting in a slightly lower stretching frequency compared to isolated ketones [15] [17] [18]. The conjugation effects and the electron-donating nature of the hydroxyl and methoxy substituents contribute to the observed carbonyl stretching frequency [15] [17].

Methoxy groups generate characteristic carbon-hydrogen stretching absorptions at 2936 cm⁻¹, confirming the presence of multiple methyl ether functionalities [14] [19]. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3000 cm⁻¹, consistent with the substituted benzene ring systems present in the flavonoid structure [20] [21]. Additional absorption bands in the fingerprint region (1200-700 cm⁻¹) provide detailed structural information regarding carbon-carbon and carbon-oxygen stretching vibrations, as well as aromatic ring breathing modes characteristic of the flavonoid backbone [20] [21].

Artemetin, a 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone, demonstrates a distinctive taxonomic distribution pattern across multiple angiosperm families [1] [2]. The compound exhibits its most extensive occurrence within the Asteraceae family (Compositae), representing the largest flowering plant family where artemetin has been most comprehensively documented [3] [4] [5]. Within this family, the genus Artemisia serves as the primary source, encompassing approximately 500 species distributed predominantly across temperate regions of the Northern Hemisphere [3] [4].

The Asteraceae family harbors artemetin across numerous genera, including Artemisia annua, Artemisia arborescens, Artemisia argentea, Artemisia assoana, Artemisia carvifolia, Artemisia gorgonum, Artemisia inculta, Artemisia lindleyana, Artemisia scoparia, and Artemisia sieversiana [2]. Additional genera within this family containing artemetin include Achillea species (A. alpina, A. collina, A. erba-rotta, A. millefolium, A. santolina, A. virescens), Ajania fruticulosa, Brickellia baccharidea, Brickellia cylindracea, Chiliadenus montanus, Cladanthus arabicus, Helichrysum chionosphaerum, Iphiona scabra, Leucocyclus formosus, Inula britannica, Pluchea carolinensis, Pulicaria arabica, Streptoglossa odora, Symphyopappus reticulatus, and Tanacetum sinaicum [2] [6].

Beyond Asteraceae, artemetin occurrence extends to the Verbenaceae family, where it has been documented in Verbena officinalis (common verbena) and Cordia species, including Cordia curassavica and Cordia verbenacea [1] [7] [2]. The Lamiaceae family represents another significant source, particularly within Vitex species such as Vitex agnus-castus, Vitex negundo, and Vitex trifolia [8] [2]. Additional families containing artemetin include Euphorbiaceae (Croton species) and Biebersteiniaceae (Biebersteinia heterostemon) [2] [6].

The widespread distribution of artemetin across these taxonomically diverse families suggests independent evolutionary origins of the methylation pathways responsible for its biosynthesis, indicating convergent evolution of flavonoid methylation mechanisms across different plant lineages [9] [10]. This distribution pattern reflects the adaptive significance of pentamethoxylated flavonoids in plant defense strategies across various ecological niches and geographic regions [11] [12].

Tissue-Specific Localization in Medicinal Plants

The tissue-specific distribution of artemetin and related flavonoids demonstrates highly specialized localization patterns that correlate with their biosynthetic capacity and defensive functions [13] [14] [15]. Glandular secretory trichomes represent the primary sites of artemetin synthesis, accumulation, and secretion, particularly the peltate type structures found on aerial plant surfaces [13] [16] [15]. These specialized multicellular structures contain subcuticular spaces that serve as reservoirs for flavonoid storage and provide ideal conditions for artemisinin and related compound biosynthesis [13] [16].

Within leaf tissues, artemetin content exhibits developmental stage-dependent variation, with mature leaves typically displaying the highest concentrations during specific phenological phases [14] [17]. Research on Artemisia annua demonstrates that maximum flavonoid content occurs in mature leaves during the budding stage, with total flavonoid levels reaching peak concentrations when plants transition from vegetative to reproductive growth [14]. Young developing leaves show variable artemetin content dependent on their developmental stage, with active synthesis occurring during early leaf expansion phases [14] [18].

The shoot apical meristem region consistently exhibits elevated flavonoid concentrations compared to mature tissues, indicating active biosynthetic processes in rapidly dividing and expanding tissues [14] [15]. During vegetative growth stages, shoot apical meristems demonstrate the highest total flavonoid content, suggesting that artemetin biosynthesis is closely linked to areas of high metabolic activity and cell division [14].

Flowers and floral buds constitute significant secondary accumulation sites for artemetin, with flavonoid content increasing substantially during reproductive development [14] [19] [17]. The association between flowering and enhanced flavonoid production reflects the elevated defensive requirements during reproductive phases when plants are most vulnerable to herbivore and pathogen attack [14] [17]. Glandular trichomes are particularly abundant on floral structures, contributing to the concentrated accumulation of artemetin in these tissues [19].

Stem tissues generally contain lower artemetin concentrations compared to leaves and reproductive structures, primarily serving transport and structural support functions rather than active biosynthesis or storage [19] [20]. Root systems typically exhibit minimal or undetectable artemetin content, consistent with the predominant localization of flavonoid biosynthesis in aerial plant parts [19] [21]. This tissue-specific distribution pattern reflects the primary defensive role of artemetin against aerial threats including UV radiation, pathogens, and herbivores [13] [12].

The localization patterns demonstrate that artemetin accumulation is strategically positioned in plant tissues most exposed to environmental stresses and biological threats, optimizing the defensive capacity while minimizing metabolic costs associated with flavonoid biosynthesis [14] [12].

Enzymatic Pathways for Flavonoid Methylation

The biosynthesis of artemetin requires sophisticated enzymatic machinery involving multiple S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases that catalyze the sequential methylation of flavonoid precursors [9] [10] [22]. These enzymes belong to the larger superfamily of plant O-methyltransferases, which are classified into distinct types based on molecular weight, cofactor requirements, and substrate specificity [9] [23].

Type I O-methyltransferases represent the predominant class involved in flavonoid methylation, characterized by molecular weights of 38-45 kilodaltons and independence from divalent metal ion cofactors [22] [23]. These enzymes exhibit broad substrate specificity toward various flavonoid compounds and demonstrate regiospecific methylation at distinct hydroxyl positions [10] [24]. Type II O-methyltransferases, with smaller molecular weights of 22-27 kilodaltons and magnesium ion dependence, primarily function in lignin biosynthesis but recent evidence indicates their potential involvement in flavonoid methylation [22].

The formation of artemetin specifically requires multifunctional O-methyltransferases capable of catalyzing methylation at multiple positions including the 3', 5', and 7-hydroxyl groups [10] [24]. Research on Citrus reticulata identified CrOMT2, a multifunctional enzyme that effectively catalyzes methylation of 3'-, 5'-, and 7-OH positions of flavonoids with vicinal hydroxyl substitutions [10] [24]. This enzyme demonstrates preferential activity toward polymethoxylated flavone substrates, providing biochemical evidence for its role in artemetin biosynthesis [24].

Flavonoid 3'-O-methyltransferases constitute the most common class of flavonoid methylating enzymes, responsible for methylation at the 3' position of the B-ring [10] [22]. These enzymes display varying degrees of specificity, with some exhibiting strict 3'-hydroxyl specificity while others demonstrate broader methylation capabilities [10]. Examples include OsOMT1 from Oryza sativa and SlMOMT4 from Solanum lycopersicum, which show stringent 3'-OH specificity [10].

S-adenosyl-L-methionine serves as the universal methyl donor for all flavonoid methylation reactions, with molecular weight 398.4 g/mol and the chemical formula C15H22N6O5S [22] [23]. The enzymatic transfer of methyl groups from SAM to flavonoid hydroxyl groups produces S-adenosyl-L-homocysteine (SAH) as a byproduct, which must be efficiently removed to prevent product inhibition [22] [23].

The methylation process significantly alters the physicochemical properties of flavonoids, increasing their lipophilicity, metabolic stability, and bioavailability [25] [26]. Methylation shifts metabolism from highly efficient glucuronic acid and sulfate conjugation to less efficient cytochrome P450-mediated oxidation, dramatically improving metabolic resistance [25] [26]. The 5-methoxy group confers particular resistance to oxidative metabolism, while multiple methoxy substitutions enhance overall stability and biological activity [27].

Recent advances have identified specific regiospecific methyltransferases that catalyze methylation at distinct positions. For example, research on maize revealed FOMT2 and FOMT4 as key enzymes responsible for 5- and 7-O-methylation respectively, with FOMT2 preferring flavanones and FOMT4 favoring flavones as substrates [28]. These findings provide insights into the sequential methylation pathway leading to highly methylated compounds like artemetin [28].

Ecological Role in Plant Defense Mechanisms

Artemetin serves multiple critical ecological functions as a sophisticated plant defense compound, operating through diverse mechanisms that protect plants against biotic and abiotic stresses [29] [30] [31] [11]. The pentamethoxylated structure of artemetin confers enhanced defensive properties compared to less methylated flavonoids, reflecting evolutionary optimization for protection against environmental challenges [25] [26] [11].

Antimicrobial activity represents a primary defensive function of artemetin, demonstrating efficacy against diverse pathogenic microorganisms [30] [32] [33]. The compound exhibits broad-spectrum antibacterial properties with minimum inhibitory concentrations ranging from 0.09 to 54.6 μM against various bacterial strains [8] [32]. Artemetin demonstrates particular effectiveness against Gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, and Bacillus thuringiensis, with activity comparable to standard antibiotics [32] [33]. The antimicrobial mechanism involves membrane disruption, enzyme inhibition, and interference with DNA and RNA synthesis [11] [34].

The antioxidant properties of artemetin provide crucial protection against oxidative stress induced by environmental factors [35] [12]. Under abiotic stress conditions, plants experience elevated production of reactive oxygen species (ROS) including superoxide anions, hydrogen peroxide, and hydroxyl radicals [36] [12]. Artemetin functions as an effective ROS scavenger through multiple mechanisms: direct free radical quenching, metal chelation to prevent Fenton reactions, and activation of endogenous antioxidant enzyme systems [12]. The presence of hydroxyl groups in artemetin structure enables hydrogen atom donation and single-electron transfer processes essential for radical scavenging [12].

Herbivore deterrence constitutes another significant ecological function, with artemetin providing protection against insect herbivores and other plant-feeding organisms [31] [11] [37]. The methylated structure enhances bioactivity compared to unmethylated flavonoids, increasing feeding deterrence and growth inhibition effects on herbivorous insects [34] [37]. Research demonstrates that flavonoid-rich plants exhibit reduced herbivore feeding rates and improved survival under herbivore pressure [37].

Pathogen resistance mechanisms involve artemetin participation in hypersensitive responses and cell wall reinforcement processes [11]. The compound contributes to the formation of physical barriers against pathogen penetration and supports programmed cell death responses that limit pathogen spread [11]. Flavonoids like artemetin are transported to infection sites where they induce defensive responses and strengthen plant tissues against pathogen attack [11].

Stress response modulation represents an additional ecological function, with artemetin influencing gene expression patterns under environmental stress conditions [36] [38]. Research on Artemisia annua demonstrates that flavonoid content increases under various abiotic stresses including salt, cold, and waterlogging conditions, with artemisinin content increasing by 14.68%, 27.16%, and 16.14% respectively under these stress treatments [36]. The compound functions as a signaling molecule that activates stress-responsive pathways and enhances plant tolerance to adverse environmental conditions [36] [38].

Allelopathic effects enable artemetin to function in plant-plant interactions, providing competitive advantages through growth inhibition of neighboring plants [39] [11]. The lipophilic properties of methylated flavonoids enhance their persistence in soil environments, extending their allelopathic influence and contributing to plant community dynamics [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Ifeanacho MO, Ikewuchi CC, Ikewuchi JC. Investigation of the profile of phenolic compounds in the leaves and stems of Pandiaka heudelotii using gas chromatography coupled with flame ionization detector. Food Sci Nutr. 2016 Nov 23;5(3):646-652. doi: 10.1002/fsn3.443. eCollection 2017 May. PubMed PMID: 28572953; PubMed Central PMCID: PMC5448363.

3: Ortiz S, Dali-Yahia K, Vasquez-Ocmin P, Grougnet R, Grellier P, Michel S, Maciuk A, Boutefnouchet S. Heme-binding activity of methoxyflavones from Pentzia monodiana Maire (Asteraceae). Fitoterapia. 2017 Apr;118:1-5. doi: 10.1016/j.fitote.2017.01.012. Epub 2017 Feb 3. PubMed PMID: 28167052.

4: de Almeida LM, de Carvalho LS, Gazolla MC, Silva Pinto PL, da Silva MP, de Moraes J, Da Silva Filho AA. Flavonoids and Sesquiterpene Lactones from Artemisia absinthium and Tanacetum parthenium against Schistosoma mansoni Worms. Evid Based Complement Alternat Med. 2016;2016:9521349. Epub 2016 Nov 17. PubMed PMID: 27980595; PubMed Central PMCID: PMC5131251.

5: Zhao XX, Chang JJ, Wang QL, Lu R, Li LJ, Sun X, Xie WD, Li X. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. J Asian Nat Prod Res. 2016 Nov;18(11):1079-90. doi: 10.1080/10286020.2016.1191473. Epub 2016 Jun 17. PubMed PMID: 27314303.

6: Sharma N, Kumar C, Dutt P, Gupta S, Satti NK, Chandra S, Kitchlu S, Paul S, Vishwakarma RA, Verma MK. Isolation, Chemical Fingerprinting and Simultaneous Quantification of Four Compounds from Tanacetum gracile Using a Validated HPLC-ESI-QTOF-Mass Spectrometry Method. J Chromatogr Sci. 2016 May-Jun;54(5):796-804. doi: 10.1093/chromsci/bmw013. Epub 2016 Mar 6. PubMed PMID: 26951542; PubMed Central PMCID: PMC4890456.

7: Chen XQ, Wang M, Zhang X, Guo WW, Wu X. [Study on chemical constituents of Achillea alpina]. Zhongguo Zhong Yao Za Zhi. 2015 Apr;40(7):1330-3. Chinese. PubMed PMID: 26281557.

8: Zheng LH, Hao XJ, Yuan CM, Huang LJ, Zhang JX, Dong F, Fan TY, Wu GH, Chen Y, Ma Y, Fan YM, Gu W. [Study on chemical constituents of Inula cappa]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(4):672-8. Chinese. PubMed PMID: 26137689.

9: Sinha S, Amin H, Nayak D, Bhatnagar M, Kacker P, Chakraborty S, Kitchlu S, Vishwakarma R, Goswami A, Ghosal S. Assessment of microtubule depolymerization property of flavonoids isolated from Tanacetum gracile in breast cancer cells by biochemical and molecular docking approach. Chem Biol Interact. 2015 Sep 5;239:1-11. doi: 10.1016/j.cbi.2015.06.034. Epub 2015 Jun 23. PubMed PMID: 26115782.

10: Tasdemir D, Tierney M, Sen R, Bergonzi MC, Demirci B, Bilia AR, Baser KH, Brun R, Chatterjee M. Antiprotozoal Effect of Artemisia indica Extracts and Essential Oil. Planta Med. 2015 Aug;81(12-13):1029-37. doi: 10.1055/s-0035-1546125. Epub 2015 Jun 17. PubMed PMID: 26085047.

11: Grossini E, Marotta P, Farruggio S, Sigaudo L, Qoqaiche F, Raina G, de Giuli V, Mary D, Vacca G, Pollastro F. Effects of Artemetin on Nitric Oxide Release and Protection against Peroxidative Injuries in Porcine Coronary Artery Endothelial Cells. Phytother Res. 2015 Sep;29(9):1339-1348. doi: 10.1002/ptr.5386. Epub 2015 May 29. PubMed PMID: 26032176.

12: Martins A, Mignon R, Bastos M, Batista D, Neng NR, Nogueira JM, Vizetto-Duarte C, Custódio L, Varela J, Rauter AP. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb. Phytother Res. 2014 Sep;28(9):1329-34. doi: 10.1002/ptr.5133. Epub 2014 Mar 13. PubMed PMID: 24633846.

13: Kim YA, Kim H, Seo Y. Antiproliferative effect of flavonoids from the halophyte Vitex rotundifolia on human cancer cells. Nat Prod Commun. 2013 Oct;8(10):1405-8. PubMed PMID: 24354186.

14: Suberu JO, Yamin P, Leonhard K, Song L, Chemat S, Sullivan N, Barker G, Lapkin AA. The effect of O-methylated flavonoids and other co-metabolites on the crystallization and purification of artemisinin. J Biotechnol. 2014 Feb 10;171:25-33. doi: 10.1016/j.jbiotec.2013.11.024. Epub 2013 Dec 11. PubMed PMID: 24333126.

15: Cui FX, Zhang C, Jiang Y, Tu PF. [Chemical constituents from ethyl acetate extract of Artemisia rupestris]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1757-9. Chinese. PubMed PMID: 24010291.

16: Li S, Qiu S, Yao P, Sun H, Fong HH, Zhang H. Compounds from the Fruits of the Popular European Medicinal Plant Vitex agnus-castus in Chemoprevention via NADP(H):Quinone Oxidoreductase Type 1 Induction. Evid Based Complement Alternat Med. 2013;2013:432829. doi: 10.1155/2013/432829. Epub 2013 Apr 3. PubMed PMID: 23662135; PubMed Central PMCID: PMC3638617.

17: Weathers PJ, Towler MJ. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion. Planta Med. 2012 Jun;78(10):1024-6. doi: 10.1055/s-0032-1314949. Epub 2012 Jun 6. PubMed PMID: 22673829; PubMed Central PMCID: PMC3558976.

18: Liu YW, Cheng YB, Liaw CC, Chen CH, Guh JH, Hwang TL, Tsai JS, Wang WB, Shen YC. Bioactive diterpenes from Callicarpa longissima. J Nat Prod. 2012 Apr 27;75(4):689-93. doi: 10.1021/np200932k. Epub 2012 Mar 19. PubMed PMID: 22429052.

19: Sridevi VK, Chouhan HS, Singh NK, Singh SK. Antioxidant and hepatoprotective effects of ethanol extract of Vitex glabrata on carbon tetrachloride-induced liver damage in rats. Nat Prod Res. 2012;26(12):1135-40. doi: 10.1080/14786419.2011.560849. Epub 2011 Nov 4. PubMed PMID: 22054305.

20: Ortet R, Prado S, Regalado EL, Valeriote FA, Media J, Mendiola J, Thomas OP. Furfuran lignans and a flavone from Artemisia gorgonum Webb and their in vitro activity against Plasmodium falciparum. J Ethnopharmacol. 2011 Nov 18;138(2):637-40. doi: 10.1016/j.jep.2011.09.039. Epub 2011 Sep 29. PubMed PMID: 21982788.